2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL
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Overview
Description
2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxane ring, an aminomethyl group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol typically involves the reaction of oxane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of oxane-3-carboxylic acid, which is first converted to its corresponding oxane-3-yl chloride. This intermediate is then reacted with aminomethyl and propanol under basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxane ring provides structural stability, while the propanol moiety can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-amino-2-(oxan-3-yl)propan-2-ol hydrochloride: Similar structure but with a hydrochloride salt form.
2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride: Another similar compound with slight structural differences.
Uniqueness
2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxan-3-yl]propan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-8(2,11)9(6-10)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
QGMWAHLQYFBOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCOC1)CN)O |
Origin of Product |
United States |
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